molecular formula C4H2BrIN2 B13078792 4-Bromo-6-iodopyrimidine CAS No. 1417519-08-4

4-Bromo-6-iodopyrimidine

Cat. No.: B13078792
CAS No.: 1417519-08-4
M. Wt: 284.88 g/mol
InChI Key: VECKQAJGGIIGSK-UHFFFAOYSA-N
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Description

4-Bromo-6-iodopyrimidine is a halogenated pyrimidine derivative characterized by bromine and iodine substituents at the 4- and 6-positions, respectively. Pyrimidines serve as critical scaffolds in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and capacity for functionalization. The synthesis of 4-bromopyrimidines typically involves halogenation reactions, such as the treatment of pyrimidine precursors with hydrogen bromide in dioxane .

Properties

CAS No.

1417519-08-4

Molecular Formula

C4H2BrIN2

Molecular Weight

284.88 g/mol

IUPAC Name

4-bromo-6-iodopyrimidine

InChI

InChI=1S/C4H2BrIN2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

VECKQAJGGIIGSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodopyrimidine typically involves halogenation reactions. One common method is the sequential halogenation of pyrimidine. Initially, pyrimidine undergoes bromination to introduce a bromine atom at the 4-position. This is followed by iodination at the 6-position using iodine or an iodine-containing reagent under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-6-iodopyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of potential therapeutic agents. Compounds derived from this compound have shown activity against various biological targets, including enzymes and receptors .

Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the performance of these materials .

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodopyrimidine and its derivatives depends on the specific biological target or application. In medicinal chemistry, it often acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity towards the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Bromo-6-iodopyrimidine with analogous pyrimidine derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Key Features Similarity Score*
This compound Br (C4), I (C6) C₄H₂BrIN₂ Dual halogenation enhances electrophilicity for cross-coupling reactions. Reference
4-Bromo-6-methylpyrimidin-2-amine Br (C4), CH₃ (C6), NH₂ (C2) C₅H₇BrN₃ Amino and methyl groups improve solubility and biological activity . 0.77
4-Amino-6-bromo-2-methylpyrimidine Br (C4), NH₂ (C4), CH₃ (C2) C₅H₇BrN₃ Amino group at C4 enhances hydrogen-bonding potential . 0.87
6-Bromo-2-chloropyrimidin-4-amine Br (C6), Cl (C2), NH₂ (C4) C₄H₃BrClN₃ Chlorine at C2 increases reactivity in nucleophilic substitutions . N/A
6-Amino-5-bromopyrimidin-4(3H)-one Br (C5), NH₂ (C6), O (C4) C₄H₄BrN₃O Keto group at C4 enables tautomerization, affecting electronic properties . N/A

*Similarity scores (0–1 scale) are derived from structural and functional group overlap relative to this compound.

Physicochemical Properties

  • This compound : High molecular weight (292.89 g/mol) due to iodine; expected low solubility in polar solvents.
  • 4-Bromo-6-methylpyrimidin-2-amine: Lower molecular weight (213.06 g/mol) with moderate solubility in ethanol .
  • 6-Bromo-2-chloropyrimidin-4-amine : Molecular weight 208.44 g/mol; solubility in DMSO reported .

Research Findings and Key Distinctions

Pharmacological Potential

  • Methyl and amino groups in analogs like 4-Bromo-6-methylpyrimidin-2-amine improve blood-brain barrier penetration, making them candidates for CNS-targeting drugs .
  • The keto group in 6-Amino-5-bromopyrimidin-4(3H)-one enables interactions with metalloenzymes, suggesting antiviral applications .

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